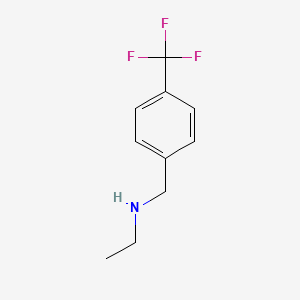

N-Ethyl-4-(trifluoromethyl)benzylamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-2-14-7-8-3-5-9(6-4-8)10(11,12)13/h3-6,14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEKJUAYPMGFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238137 | |

| Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-12-8 | |

| Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl({[4-(trifluoromethyl)phenyl]methyl})amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Ethyl 4 Trifluoromethyl Benzylamine and Its Analogues

Classical Synthetic Routes to N-Ethyl-4-(trifluoromethyl)benzylamine

Classical approaches to the synthesis of this compound primarily involve well-established reactions such as amination and reductive amination. These methods are valued for their reliability and scalability.

Amination reactions are a direct method for forming carbon-nitrogen bonds. In the context of benzylamine (B48309) synthesis, this typically involves the reaction of a benzyl (B1604629) halide with an amine. For the synthesis of this compound, 4-(trifluoromethyl)benzyl chloride would be treated with ethylamine (B1201723). ontosight.ai This nucleophilic substitution reaction, while straightforward, can sometimes lead to the formation of side products through over-alkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts. Control of reaction conditions, such as stoichiometry and temperature, is therefore critical to maximize the yield of the desired secondary amine.

Historically, the synthesis of benzylamines has been achieved through various methods, including the addition of nucleophiles to imine derivatives and substitution reactions between amines and benzylic alcohols or halides, which often require multiple steps. nih.gov

Reductive amination is one of the most versatile and widely used methods for the synthesis of amines. organic-chemistry.org This strategy involves the reaction of a carbonyl compound, in this case, 4-(trifluoromethyl)benzaldehyde (B58038), with an amine, such as ethylamine, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

The process can be carried out directly, where the carbonyl compound, amine, and reducing agent are mixed together, or indirectly, where the imine is pre-formed before the addition of the reducing agent. ias.ac.in Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium triacetoxyborohydride (B8407120) (STAB), and catalytic hydrogenation. organic-chemistry.orgias.ac.in For instance, the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine in the presence of a reducing agent like sodium borohydride would yield this compound.

A study on the indirect reductive amination of aromatic aldehydes using aqueous ammonia (B1221849) as the nitrogen source showed that hydrobenzamides are formed, which upon reduction with sodium borohydride, produce a mixture of primary and secondary benzylamines. ias.ac.in While this specific example uses ammonia, the principle extends to primary amines like ethylamine. The choice of reducing agent is crucial; it must be selective enough to reduce the imine without affecting the initial carbonyl group. ias.ac.in

| Starting Material | Reagent | Product | Key Features |

| 4-(Trifluoromethyl)benzyl chloride | Ethylamine | This compound | Direct amination, potential for over-alkylation. |

| 4-(Trifluoromethyl)benzaldehyde | Ethylamine, Reducing Agent (e.g., NaBH4) | This compound | Reductive amination, versatile and high-yielding. |

Advanced and Stereoselective Synthesis of Trifluoromethylated Amines

The demand for enantiomerically pure pharmaceuticals has driven the development of advanced and stereoselective methods for the synthesis of chiral amines, including those bearing a trifluoromethyl group.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. Engineered enzymes can catalyze reactions with high enantioselectivity under mild conditions. acs.orgnih.gov A biocatalytic strategy for the synthesis of enantioenriched α-trifluoromethyl amines has been developed through an asymmetric N–H carbene insertion reaction. acs.orgnih.govthieme-connect.com This method utilizes engineered variants of cytochrome c552 from Hydrogenobacter thermophilus to catalyze the reaction between aryl amines and acceptor-acceptor 2-diazotrifluoropropanoates. nih.gov

This enzymatic approach provides access to chiral α-trifluoromethyl amino esters with high yields and enantiomeric ratios. acs.org The combination of protein and substrate engineering allows for high enantioselectivity and even enantiodivergence, producing either enantiomer of the product. acs.orgnih.gov This sustainable method yields valuable building blocks for medicinal chemistry. nih.gov

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of chiral centers with high efficiency and selectivity. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing α-trifluoromethyl amines. nih.gov Various catalytic systems, including chiral metal or organic catalysts, have been employed for the highly enantioselective hydrogenation of these imines. nih.gov

For example, a copper-catalyzed asymmetric addition of diorganozinc reagents to N-phosphinoylimines has been developed for the synthesis of chiral α,α,α-trifluoromethylamines. This method, which uses imines generated in situ from stable hemiaminals, results in high yields and excellent enantiocontrol. acs.org Another approach involves the catalytic enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding trifluoromethylated amines via a 1,3-proton shift, facilitated by a chiral organic catalyst. nih.gov This method is applicable to a broad range of both aryl and alkyl trifluoromethyl imines. nih.gov

| Catalytic System | Reaction Type | Substrates | Key Advantages |

| Engineered Cytochrome c552 | N-H Carbene Insertion | Aryl amines, 2-diazotrifluoropropanoates | High enantioselectivity, sustainable, access to both enantiomers. acs.orgnih.gov |

| Copper(II) triflate/(R,R)-MeDUPHOS | Nucleophilic Addition | Diorganozinc reagents, N-phosphinoylimines | High yields, excellent enantioselectivity. acs.org |

| Chiral Organic Catalyst (DHQ-7f) | Imine Isomerization | N-benzyl trifluoromethyl imines | Broad substrate scope (aryl and alkyl), high enantioselectivity. nih.gov |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are atom-economical and can rapidly generate molecular complexity.

A novel multicomponent reaction has been developed for the synthesis of p-trifluoromethylated N-benzylamides, which are structurally related to this compound. This Ritter-type reaction involves p-(trifluoromethyl)-p-quinolsilyl ethers, ketones, and nitriles. nih.gov The reaction proceeds under mild conditions and tolerates a variety of nitriles. nih.gov While this specific example leads to amides, the underlying principle of combining multiple building blocks in one pot can be adapted to synthesize diverse amine scaffolds.

Another example is the copper-catalyzed three-component carboamination of styrenes with potassium alkyltrifluoroborates and amines (or ureas/amides). nih.gov This reaction allows for the direct assembly of secondary benzylamines and their derivatives, providing a versatile route to complex molecules from simple, readily available starting materials. nih.gov

Late-Stage Functionalization and Trifluoromethylation Methodologies

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal and process chemistry, allowing for the modification of complex molecules at a late point in a synthetic sequence. This approach is particularly valuable for creating structural diversity and for the efficient synthesis of analogues of a target compound like this compound. LSF can involve the introduction of the ethyl group onto a pre-existing 4-(trifluoromethyl)benzylamine (B1329585) core or the trifluoromethyl group onto an N-ethylbenzylamine scaffold.

Photoredox Catalysis in Late-Stage Functionalization:

Visible-light photoredox catalysis has become a key enabling technology for late-stage C-H functionalization. nju.edu.cnnih.gov These methods often proceed under mild conditions and exhibit high functional group tolerance. For instance, a metal-free, organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds has been developed. nju.edu.cnnih.govthieme.de This reaction proceeds through the generation of a benzylic radical via an inner-sphere single-electron transfer mechanism, which allows for high regioselectivity. nju.edu.cnnih.gov While this specific reaction introduces a trifluoromethylthio (-SCF3) group rather than a trifluoromethyl (-CF3) group, the underlying principle of selective benzylic C-H activation is highly relevant for the synthesis of analogues. Such a strategy could be adapted for the introduction of other functional groups at the benzylic position of molecules related to this compound. nju.edu.cn

The practicality of photoredox catalysis is enhanced by its compatibility with continuous flow technology, which can enable large-scale synthesis. nju.edu.cnnih.gov The trifluoromethylation of arenes and heteroarenes using photoredox catalysis provides a direct route to introduce the CF3 group, a key feature of the target molecule. nih.gov This approach typically involves the generation of a trifluoromethyl radical from a suitable precursor, which then adds to the aromatic ring. nih.gov

Table 1: Example of Late-Stage Benzylic C–H Trifluoromethylthiolation

| Substrate | Photocatalyst | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| Toluene Analogue | 4CzIPN | Phth-SCF₃ | MeCN | 12 | 81 | nju.edu.cn |

| Ibuprofen Methyl Ester | 4CzIPN | Phth-SCF₃ | MeCN | 12 | 81 | nju.edu.cn |

| Pirfenidone | 4CzIPN | Phth-SCF₃ | MeCN | 12 | 63 | nju.edu.cn |

This table illustrates the conditions for a late-stage functionalization reaction analogous to the synthesis of trifluoromethylated compounds.

Other Trifluoromethylation Strategies:

Beyond photoredox catalysis, other methodologies for introducing trifluoromethyl groups are continuously being developed. Copper-catalyzed trifluoromethylation of iodoarenes using 2-trifluoromethylated benzimidazoline as the trifluoromethylating agent represents another approach. beilstein-journals.org While this is not a late-stage C-H functionalization, it is a catalytic method for constructing the key aryl-CF3 bond found in the target molecule. beilstein-journals.org The development of novel trifluoromethylating reagents is crucial for expanding the scope and applicability of these reactions in synthesizing complex molecules. beilstein-journals.orgprinceton.edu

Microwave-Assisted Synthesis and Green Chemistry Approaches in this compound Production

Green chemistry principles aim to design chemical processes that are efficient, safe, and environmentally benign. researchgate.net For the synthesis of this compound, reductive amination of 4-(trifluoromethyl)benzaldehyde with ethylamine stands out as a highly atom-economical and green route. researchgate.netresearchgate.netorganic-chemistry.orged.gov This method involves the condensation of the aldehyde and amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. researchgate.netresearchgate.netorganic-chemistry.org

Reductive Amination as a Green Synthetic Route:

Solvent-free reductive amination represents a particularly green approach, minimizing the use of often hazardous and difficult-to-remove organic solvents. researchgate.neted.gov The reaction can be carried out by grinding the reactants together, sometimes with a solid-supported catalyst or reducing agent. researchgate.net This methodology aligns with the principles of green chemistry by reducing waste and energy consumption. researchgate.neted.gov A variety of reducing agents can be employed, with sodium borohydride being a common and effective choice. researchgate.netorganic-chemistry.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating. nih.govmdpi.comuniv-amu.frnih.govresearchgate.net The N-alkylation of amines, a fundamental step in the synthesis of this compound, can be efficiently promoted by microwave energy. nih.govmdpi.comnih.govresearchgate.net

In the context of reductive amination, microwave assistance can enhance the rate of both the initial imine formation and the subsequent reduction. mdpi.com This rapid heating can be particularly advantageous for less reactive substrates or when trying to minimize side reactions. mdpi.com Microwave-assisted N-alkylation of amines with alcohols has also been developed as a green alternative to using alkyl halides, with water often being a viable solvent. nih.gov

The combination of a green reaction, such as reductive amination, with an energy-efficient technology like microwave synthesis provides a powerful and sustainable platform for the production of this compound.

Table 2: Representative Conditions for Microwave-Assisted Reductive Amination

| Aldehyde/Ketone | Amine | Reducing Agent | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Isatin | Alkyl Halide | - | K₂CO₃/Cs₂CO₃ | DMF/NMP (drops) | 2-10 | 65-95 | nih.gov |

| Benzanilide | Benzyl Chloride | - | KOH/K₂CO₃/TBAB | Solvent-free | ~2 | 91 | mdpi.com |

| Various | Alcohols | - | MnCl₂ | - | - | High | nih.gov |

This table provides examples of conditions for microwave-assisted N-alkylation and amidation reactions, which are analogous to the synthesis of the target compound.

Reactivity and Mechanistic Investigations of N Ethyl 4 Trifluoromethyl Benzylamine

Electrophilic and Nucleophilic Reactions of N-Ethyl-4-(trifluoromethyl)benzylamine Derivatives

The reactivity of this compound in electrophilic and nucleophilic reactions is dictated by the interplay of the activating ethylamino group and the deactivating trifluoromethyl group.

The nitrogen atom of the ethylamine (B1201723) group in this compound can act as a nucleophile. For instance, benzylamines, including those with electron-withdrawing substituents like the trifluoromethyl group, undergo nucleophilic substitution reactions with suitable electrophiles. A kinetic study of the reaction between para-substituted benzylamines and benzyl (B1604629) bromide in methanol (B129727) revealed that electron-withdrawing groups, such as 4-CF3, decrease the reaction rate compared to the unsubstituted benzylamine (B48309). researchgate.net This is attributed to the reduced nucleophilicity of the nitrogen atom due to the inductive effect of the trifluoromethyl group. The reaction proceeds via an SN2-type transition state. researchgate.net

The synthesis of this compound itself is typically achieved through a nucleophilic substitution reaction where 4-(trifluoromethyl)benzyl chloride or a similar electrophile reacts with ethylamine. ontosight.ai

On the other hand, the aromatic ring of this compound can undergo electrophilic substitution. The ethylamino group is an activating group and ortho-, para-directing, while the trifluoromethyl group is a deactivating group and meta-directing. The outcome of electrophilic aromatic substitution on derivatives of this compound would depend on the reaction conditions and the nature of the electrophile. While specific studies on the electrophilic substitution of this compound were not prevalent in the searched literature, the general principles of electrophilic aromatic substitution suggest that the directing effects of both substituents would be a key factor in determining the regioselectivity of the reaction. nih.gov

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group on the benzylamine scaffold is generally stable but can undergo transformations under specific reaction conditions. These transformations can lead to the formation of difunctionalized products.

One area of investigation is the defluorinative functionalization of trifluoromethylarenes. researchgate.net Research has shown that trifluoromethylarenes can react with aldehyde-derived N,N-dialkylhydrazones to form difluorinated arylethylamines through a selective C-F bond cleavage via reduction of the CF3-arene. researchgate.net This approach allows for the synthesis of β-difluorobenzylic hydrazine (B178648) products that can be subsequently cleaved to the corresponding difluoroarylethylamines. researchgate.net

Another transformation is the selective reduction of an aromatic trifluoromethyl group to a difluoromethyl group. This can be achieved through a base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by a nucleophile. researchgate.net

The development of methods for the direct N-trifluoromethylation of amines has also been a subject of interest. One such method involves a one-pot synthesis using a bench-stable (Me4N)SCF3 reagent and AgF, proceeding through a thiocarbamoyl fluoride (B91410) intermediate. nih.gov While this is for the introduction of a CF3 group onto a nitrogen, it highlights the ongoing research into transformations related to the trifluoromethyl moiety in amine-containing compounds.

Cyclization and Annulation Reactions Utilizing this compound Moieties

Derivatives of this compound can serve as valuable building blocks in the synthesis of various heterocyclic compounds through cyclization and annulation reactions.

For instance, trifluoromethylated quinazolines have been synthesized through an I2-/KI-promoted oxidative cyclization of 2,2,2-trifluoro-N-benzyl-N′-arylacetimidamides, which can be prepared from benzylamine derivatives. researchgate.net This demonstrates the utility of the benzylamine moiety in constructing fused heterocyclic systems.

Another example is the photocatalytic radical trifluoromethylation of ynamides followed by cyclization onto a benzoyl moiety to produce isoindolinones. sciengine.com In these reactions, the cyclization of an intermediate vinyl radical occurs selectively on the N-benzoyl group over the N-benzyl group. sciengine.com This type of radical cyclization showcases a pathway to access complex scaffolds from precursors that could be derived from this compound.

Furthermore, cascade reactions involving trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles have been reported for the synthesis of trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. beilstein-journals.orgnih.gov Although not directly involving this compound, these cascade reactions highlight the potential for designing complex cyclizations with trifluoromethyl-containing starting materials.

The synthesis of α-(trifluoromethyl)pyrrolidines has been achieved through the cyclization of N-tosyl-α-(trifluoromethyl)homoallylamine derivatives, which are obtained from the ene reaction of N-(2,2,2-trifluoro-1-ethoxyethyl)tosylamide. researchgate.net This illustrates another strategy for constructing heterocyclic rings bearing a trifluoromethyl group, starting from acyclic amine precursors.

Computational Chemistry and Theoretical Studies on N Ethyl 4 Trifluoromethyl Benzylamine

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating reaction barriers. For N-Ethyl-4-(trifluoromethyl)benzylamine, DFT studies can predict its reactivity in various chemical transformations.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds. For instance, research on the related compound 4-(trifluoromethyl)benzylamine (B1329585) (TFMBA) using DFT with B3LYP/cc-pVTZ and B3LYP/6-311++G** basis sets has provided insights into its electronic structure and reactivity. researchgate.net The frontier molecular orbitals (HOMO and LUMO) are crucial in determining the molecule's reactivity. The energy gap between the HOMO and LUMO for TFMBA was calculated to be 6.2143 eV, indicating its kinetic stability. researchgate.net

For this compound, the addition of an ethyl group to the nitrogen atom would introduce both steric and electronic effects. These effects can be computationally modeled to understand how they influence reaction pathways, such as N-alkylation or acylation. DFT calculations could be employed to model the transition states of such reactions, providing activation energies and reaction coordinates. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density on the aromatic ring and the benzylic position, which in turn affects the nucleophilicity of the amine.

Table 1: Calculated Electronic Properties of a Related Compound (4-(trifluoromethyl)benzylamine)

| Property | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | 6.2143 eV researchgate.net |

| Dipole Moment | - |

Data for this compound is not available in the provided search results. The data presented is for the parent compound, 4-(trifluoromethyl)benzylamine, to illustrate the type of information obtained from DFT studies.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

In the context of this compound, molecular docking studies could be employed to explore its potential as a ligand for various biological targets. The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. nih.gov The interactions of the trifluoromethyl group with protein backbones, particularly through multipolar C-F···C=O interactions, can significantly contribute to binding affinity. nih.gov

A hypothetical docking study of this compound into a protein active site would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the active site, scoring them based on a force field. The results would provide insights into potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For example, the ethylamine (B1201723) moiety could act as a hydrogen bond donor or acceptor.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Participating Moiety |

|---|---|

| Hydrogen Bonding | Amine (N-H) |

| Hydrophobic Interactions | Benzene (B151609) ring, Ethyl group |

| Multipolar Interactions | Trifluoromethyl group (C-F) |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements of atoms in a molecule, known as conformers, and the energy barriers between them. Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment.

For this compound, conformational flexibility exists around the C-C and C-N single bonds. A study on the related N-[4-(trifluoromethyl)phenyl]benzamide revealed that the orientation of the aryl rings with respect to the amide plane can differ between the gas phase (calculated via DFT) and the solid state (determined by X-ray crystallography) due to crystal packing forces. nih.gov Similar effects would be expected for this compound, where intermolecular interactions in a condensed phase could favor conformers that are higher in energy for an isolated molecule.

MD simulations could be used to study the conformational landscape of this compound in different solvents or within a biological environment, such as a protein binding pocket. These simulations would track the atomic positions over time, providing information on the preferred conformations, the dynamics of conformational transitions, and the stability of ligand-protein interactions.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description |

|---|---|

| C(aryl)-C(benzyl)-N-C(ethyl) | Rotation around the benzyl-nitrogen bond |

| C(aryl)-C(aryl)-C(benzyl)-N | Rotation around the aryl-benzyl bond |

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govliverpool.ac.uk These models are built using a set of known compounds and their measured activities or properties, and can then be used to predict these values for new, untested compounds.

For this compound, QSAR models could be developed to predict its potential biological activities, such as enzyme inhibition or receptor binding affinity. ubaya.ac.id The process would involve calculating a variety of molecular descriptors for a series of related compounds, including electronic, steric, and lipophilic parameters. These descriptors would then be statistically correlated with the experimental data to generate a predictive model.

Similarly, QSPR models can predict physicochemical properties like boiling point, solubility, and logP. These properties are crucial for drug development and material science applications. Descriptors such as molecular weight, polar surface area, and various quantum chemical parameters would be used to build these models.

Table 4: Examples of Molecular Descriptors for QSAR/QSPR Studies of this compound

| Descriptor Class | Example Descriptors |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular volume, Surface area, Radius of gyration |

| Lipophilic | LogP (octanol-water partition coefficient) |

Applications of N Ethyl 4 Trifluoromethyl Benzylamine in Chemical Synthesis

N-Ethyl-4-(trifluoromethyl)benzylamine as a Chiral Building Block

Chiral amines containing a trifluoromethyl group are of significant interest in medicinal chemistry and drug development. nih.govresearchgate.net The trifluoromethyl moiety can enhance a molecule's metabolic stability, binding affinity, and cell membrane permeability. this compound serves as a precursor for the synthesis of more complex chiral structures.

The development of asymmetric synthetic methods provides access to optically active trifluoromethylated amines. nih.gov While this compound itself is achiral, it can be used in diastereoselective reactions or its derivatives can undergo asymmetric transformations. For instance, a general strategy for synthesizing chiral α,α,α-trifluoromethylbenzylamines involves the heterogeneous catalytic reductive amination of trifluoromethyl acetophenones with chiral α-methylbenzylamines to form imines, followed by diastereoselective hydrogenation. researchgate.net Although this example produces a different amine, it illustrates a pathway where a benzylamine (B48309) derivative is central to establishing chirality.

The synthesis of chiral α-trifluoromethylamines has been achieved with high yields and stereoselectivities using organocatalysts, such as cinchonine-derived alkaloids, in reactions involving N-2,2,2-trifluoroethylisatin ketimines. nih.gov The development of such methodologies underscores the importance of trifluoromethylated amine scaffolds, for which this compound can be a valuable starting material for derivatization into chiral targets. nih.govenamine.net

Integration into Complex Molecular Architectures

The unique properties imparted by the trifluoromethyl group make this compound an attractive component for integration into larger, more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance lipophilicity, which can improve a drug candidate's ability to cross biological membranes.

This compound is utilized as a building block in the synthesis of various organic compounds. For example, it is used in the preparation of 1,2-Dithiolone compounds, which have applications in controlling phytopathogenic microorganisms. chemicalbook.com Its derivatives have also been investigated for their potential in drug development, with research showing that compounds featuring the trifluoromethyl group can exhibit notable anticancer properties. Specifically, derivatives have been synthesized and evaluated as inhibitors of protein arginine methyltransferase 5 (PRMT5), an epigenetic target associated with various cancers.

The general synthetic utility is rooted in the reactivity of the secondary amine, which can readily undergo reactions such as acylation or alkylation to be incorporated into a larger molecular framework.

Role in Catalysis Research and Development

While this compound is more commonly a product of catalytic reactions, the broader class of benzylamines and their derivatives plays a role in the advancement of catalysis. researchgate.net Research in this area includes the use of solid Brønsted acid catalysts, such as Nafion-H, for the efficient preparation of trifluoromethyl ketimines from benzylamines and trifluoromethylated ketones. researchgate.net These ketimines are valuable precursors for pharmaceutically important α-trifluoromethylated benzylamines. researchgate.net

Furthermore, the development of catalytic asymmetric synthesis of trifluoromethylated amines is an active area of research. nih.gov Organocatalysis, for instance, has enabled highly enantioselective isomerization of trifluoromethyl imines to produce chiral amines. nih.gov While this compound is not the catalyst in these examples, the synthesis and transformation of such amines are intrinsically linked to catalysis research, driving the development of new and more efficient catalytic systems. researchgate.netnih.gov

Development of Novel Reagents and Intermediates from this compound

This compound is a versatile intermediate that can be chemically modified to produce a range of novel reagents and derivative compounds. The secondary amine functionality is the primary site of reactivity, allowing for several key transformations.

The compound undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The ethylamine (B1201723) group can react with electrophiles like alkyl halides and acyl chlorides. These reactions are typically performed in polar aprotic solvents and result in the formation of substituted benzylamines or amides.

Oxidation: The compound can be oxidized using agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Depending on the reaction conditions, this can yield corresponding amides or nitriles.

Reduction: While the amine is already in a reduced state, further reduction of derivatives (e.g., amides formed from the amine) can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield other amine derivatives.

These transformations make this compound a useful starting point for creating a library of substituted trifluoromethylbenzylamine derivatives for screening in drug discovery and materials science.

Table 1: Chemical Transformations of this compound

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, Acyl chlorides | Substituted benzylamines, Amides |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Amides, Nitriles, Carboxylic acids |

| Reduction of Derivatives | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | Primary amines or other reduced derivatives |

Medicinal Chemistry and Drug Discovery Research Involving N Ethyl 4 Trifluoromethyl Benzylamine Scaffolds

Design and Synthesis of N-Ethyl-4-(trifluoromethyl)benzylamine Derivatives for Therapeutic Applications

The design and synthesis of derivatives based on the this compound scaffold are foundational to exploring their therapeutic potential. The synthetic routes to the parent compound and its analogs are often straightforward, allowing for the generation of diverse libraries of compounds for biological screening.

The synthesis of this compound itself can be achieved through the reaction of 4-(trifluoromethyl)benzyl chloride with ethylamine (B1201723). ontosight.ai More complex derivatives can be synthesized by modifying this basic structure. For instance, diarylamine derivatives incorporating a 4-(trifluoromethyl)benzyl group have been prepared by reacting ethyl p-aminobenzoate with 4-(trifluoromethyl)benzaldehyde (B58038). researchgate.net

In the broader context of drug discovery, the synthesis of N-substituted benzylamines is a well-established area of medicinal chemistry. google.comacs.org For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been synthesized through a multi-step process involving an initial amide coupling, cyclization to a quinazoline (B50416) scaffold, and subsequent reaction with various amines. nih.gov While not directly involving this compound, these synthetic strategies can be adapted for the creation of its derivatives.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. While specific SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, studies on analogous substituted benzylamines provide valuable insights.

For instance, in a series of N-benzyl phenethylamines investigated as 5-HT2A/2C agonists, the nature and position of substituents on the N-benzyl ring were found to significantly influence binding affinity and functional activity. nih.gov This highlights the importance of the substitution pattern on the benzyl (B1604629) moiety for receptor interaction.

The exploration of the this compound scaffold and its analogs has been a strategy for the discovery of novel bioactive compounds. The trifluoromethylphenyl moiety is a common feature in many pharmacologically active molecules. nih.gov

For example, research on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives has led to the identification of potent antibacterial agents. nih.gov In this case, the trifluoromethyl group was incorporated to replace a carboxylic acid moiety, demonstrating the utility of this group in scaffold modification to enhance biological activity. nih.gov Similarly, N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogs have been identified as versatile scaffolds with a wide range of biological activities, including anticancer properties. nih.gov

These examples, while not directly employing the this compound scaffold, underscore the value of the trifluoromethylphenyl and N-ethyl amine motifs in the design of new therapeutic agents. The combination of these features within the this compound structure makes it a promising starting point for further scaffold exploration in drug discovery.

Biological Evaluation Methodologies and Targets

The biological evaluation of compounds derived from or related to the this compound scaffold involves a variety of in vitro and in vivo assays tailored to the specific therapeutic target.

Soluble epoxide hydrolase (sEH) is a therapeutic target for the treatment of inflammation and hypertension. While there is no direct evidence of this compound derivatives being evaluated as sEH inhibitors in the provided search results, the structural components of this scaffold are relevant to known sEH inhibitors. For instance, a patent describes sorafenib (B1663141) derivatives containing a trifluoromethoxy-phenyl group as sEH inhibitors. google.com

The evaluation of sEH inhibitors typically involves in vitro enzyme inhibition assays to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further studies on related compounds have investigated their metabolic stability and in vivo efficacy in animal models of hypertension and inflammation. nih.gov

The trifluoromethyl group is a common feature in many anticancer drugs due to its ability to enhance pharmacological properties. google.com While direct studies on the anticancer activity of this compound derivatives are limited in the provided results, research on structurally similar compounds provides insights into their potential.

A study on N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogs demonstrated their potential as anticancer agents. nih.gov The inhibitory activity of these compounds was assessed against various human cancer cell lines, including liver (HEP3BPN 11), breast (MDA-MB 453), and leukemia (HL 60). nih.gov The most potent compounds from this series were further evaluated for their ability to inhibit proangiogenic cytokines. nih.gov

The methodologies used in these studies typically involve cell viability assays (e.g., MTT assay) to determine the concentration of the compound that inhibits cell growth by 50% (GI50). Further mechanistic studies may include cell cycle analysis, apoptosis assays, and evaluation of effects on specific signaling pathways involved in cancer progression.

Below is a data table summarizing the anticancer activity of some N-ethyl analogous of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides against the HL 60 (leukemia) cell line.

| Compound | Substitution | % Inhibition at 10µM |

| 9n | 4-morpholino | 87.5 |

| 9p | 4-(4-methylpiperazin-1-yl) | 85.2 |

| Standard (Methotrexate) | - | 78.9 |

Data sourced from a study on N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous. nih.gov

The search for novel antibacterial agents is a critical area of research. While specific studies on the antibacterial activity of this compound derivatives were not found, research on related compounds highlights the potential of the trifluoromethylphenyl motif in this context.

A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives identified several compounds with significant activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial activity of these compounds was evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.gov

The most promising compounds were also assessed for their ability to prevent biofilm formation and eradicate preformed biofilms. nih.gov Furthermore, their toxicity to human embryonic kidney cells was evaluated to determine their selectivity. nih.gov

The table below shows the MIC values of a trifluoromethyl-substituted pyrazole derivative against various MRSA strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 13 | MRSA (ATCC 33591) | 3.12 |

| 13 | MRSA (ATCC 33592) | 6.25 |

| 13 | MRSA (BAA-2312) | 6.25 |

| 13 | MRSA (ATCC 700699) | 3.12 |

Data sourced from a study on the design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. nih.gov

Modulators of Protein Kinase Activity

The this compound scaffold and its derivatives are of significant interest in medicinal chemistry, particularly as modulators of protein kinase activity. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The unique structural and electronic properties conferred by the trifluoromethyl group make this scaffold a valuable component in the design of targeted kinase inhibitors.

Research has shown that derivatives incorporating the (trifluoromethyl)benzylamine moiety can act as potent inhibitors of various kinases. For instance, compounds containing a 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl group, a structure closely related to this compound, are recognized as a common and critical structural feature in potent inhibitors of the Bcr-Abl tyrosine kinase. nih.gov This kinase is the hallmark of chronic myeloid leukemia (CML), and its inhibition is a primary therapeutic strategy. nih.gov The trifluoromethylphenyl portion of these molecules often engages in hydrophobic interactions within the kinase's binding site, contributing to the inhibitor's affinity and specificity. wikipedia.org

Furthermore, derivatives of this compound have been explored as potential inhibitors of other kinase families. Studies indicate that this class of compounds can inhibit various receptor tyrosine kinases (RTKs), which are pivotal in controlling cell growth and differentiation and are often overactive in cancer. nih.gov Another area of investigation involves the inhibition of protein arginine methyltransferase 5 (PRMT5), an epigenetic target linked to several cancers. nih.gov The this compound core serves as a foundational structure that can be chemically modified to optimize interactions with the specific amino acid residues lining the ATP-binding pocket or allosteric sites of these target enzymes.

The table below summarizes examples of kinase inhibitors that feature a trifluoromethylphenyl moiety, illustrating the importance of this scaffold in drug design.

| Compound Class/Example | Target Kinase | Therapeutic Area | Role of Trifluoromethylphenyl Moiety |

|---|---|---|---|

| Diarylamide 3-aminoindazoles (e.g., AKE-72) | Bcr-Abl (including T315I mutant) | Chronic Myeloid Leukemia (CML) | Contributes to binding affinity and is a key feature for potent inhibition. nih.gov |

| Bafetinib Analogs | Bcr-Abl, Lyn | Leukemia | Engages in hydrophobic interactions within a key pocket of the kinase domain. wikipedia.org |

| General Benzylamine (B48309) Derivatives | Receptor Tyrosine Kinases (RTKs) | Cancer | Acts as a core scaffold for developing inhibitors of cancer signaling pathways. nih.gov |

| PRMT5 Inhibitor Scaffolds | Protein Arginine Methyltransferase 5 (PRMT5) | Cancer | Serves as a building block for inhibitors targeting this epigenetic enzyme. nih.gov |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification and optimization of lead compounds by defining the essential three-dimensional arrangement of chemical features required for biological activity. The this compound scaffold provides a distinct set of features that can be incorporated into pharmacophore models for screening and design purposes.

A pharmacophore model for a series of inhibitors based on this scaffold would typically include features such as a hydrophobic group (the trifluoromethylphenyl ring), a hydrogen bond donor or acceptor (the amine group), and an aromatic ring center. mdpi.com The trifluoromethyl group itself can be defined as a unique hydrophobic and electron-withdrawing feature that influences molecular recognition at the target site.

In the context of lead optimization, the this compound moiety serves as a template that can be systematically modified. nih.gov Strategies often involve:

Scaffold Hopping: Replacing the core benzylamine structure with other chemical scaffolds while retaining the key pharmacophoric features to discover novel intellectual property and improved properties. nih.gov

Bioisosteric Replacement: Modifying substituents on the aromatic ring or the ethylamine side chain to enhance potency, selectivity, or pharmacokinetic profiles. For example, the ethyl group on the nitrogen might be altered in length or cyclized to probe the binding pocket's dimensions.

Structure-Based Design: Utilizing the crystal structure of a target kinase in complex with a ligand containing the trifluoromethylbenzylamine moiety to guide modifications. This allows for the rational design of new analogs that optimize interactions with specific residues in the binding site.

A case study involving Bcr-Abl inhibitors illustrates this process. A pharmacophore model for these inhibitors would be generated based on a set of known active compounds. frontiersin.org This model would highlight essential features like hydrogen bond acceptors, hydrophobic aromatic regions, and specific spatial arrangements. frontiersin.org The trifluoromethylphenyl group would be a critical hydrophobic feature. This 3D model could then be used to screen virtual libraries for new compounds that fit the pharmacophore, leading to the identification of novel hits. frontiersin.orgresearchgate.net Subsequent optimization would involve synthesizing analogs of these hits to improve their fit to the model and, consequently, their biological activity.

The following table conceptualizes a pharmacophore model derived from a kinase inhibitor containing a (trifluoromethyl)benzylamine scaffold.

| Pharmacophore Feature | Corresponding Chemical Moiety | Assumed Interaction with Target |

|---|---|---|

| Aromatic Ring (AR) | Benzene (B151609) Ring | π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine). |

| Hydrophobic Group (HY) | Trifluoromethyl (-CF3) Group | Van der Waals or hydrophobic interactions in a non-polar pocket. wikipedia.org |

| Hydrogen Bond Donor (HBD) | Amine (N-H) | Donates a hydrogen bond to a backbone carbonyl or acidic residue. |

| Positive Ionizable (PI) | Protonated Amine | Forms an ionic bond or salt bridge with an acidic residue (e.g., Aspartate, Glutamate). |

Impact of Trifluoromethyl Group on Pharmacological Profiles

The incorporation of a trifluoromethyl (-CF3) group into a molecule is a widely used and effective strategy in medicinal chemistry to enhance its pharmacological profile. chemicalbook.comresearchgate.net When appended to the benzylamine scaffold, as in this compound, the -CF3 group imparts several beneficial properties that can translate into improved drug-like characteristics. frontiersin.org

One of the most significant effects of the trifluoromethyl group is the enhancement of lipophilicity . frontiersin.org The Hansch π value, a measure of lipophilicity, for a -CF3 group is +0.88. frontiersin.org This increased lipophilicity can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs. frontiersin.org This can lead to better bioavailability compared to non-fluorinated analogs.

Another crucial impact is on metabolic stability . The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol). frontiersin.org This makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.gov By placing the -CF3 group at the para-position of the benzyl ring, a common site of metabolic oxidation, this modification can block a metabolic hotspot, thereby increasing the compound's half-life and duration of action. frontiersin.org

Furthermore, the trifluoromethyl group's strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring. mdpi.com This can influence the pKa of the benzylamine nitrogen, affecting its ionization state at physiological pH and its ability to form ionic interactions or hydrogen bonds with the target protein. chemicalbook.com The electronic modulation can also enhance binding affinity by creating more favorable electrostatic or dipole interactions with the active site of an enzyme or receptor. frontiersin.org In some cases, the CF3 group has been successfully used as a bioisostere for other groups, such as the nitro group, leading to compounds with improved potency and metabolic stability. wikipedia.orgnih.gov

The table below compares the calculated physicochemical properties of N-ethylbenzylamine with its trifluoromethylated counterpart to highlight these effects.

| Property | N-Ethylbenzylamine | This compound | Impact of Trifluoromethyl Group |

|---|---|---|---|

| Molecular Weight | 135.21 g/mol | 203.20 g/mol | Increases molecular size. |

| LogP (octanol-water partition coefficient) | ~1.8 | ~2.9 | Significantly increases lipophilicity. frontiersin.org |

| Metabolic Stability | Susceptible to aromatic hydroxylation | Resistant to oxidation at the 4-position | Enhances resistance to metabolic degradation. frontiersin.orgnih.gov |

| Electronic Effect | Weakly activating (due to ethylamine group) | Strongly deactivating (due to -CF3 group) | Modulates ring electronics and amine pKa. mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for N Ethyl 4 Trifluoromethyl Benzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of N-Ethyl-4-(trifluoromethyl)benzylamine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous confirmation of the compound's constitution.

¹H NMR: The proton NMR spectrum displays characteristic signals for each distinct proton environment in the molecule. The ethyl group gives rise to a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The benzylic methylene protons appear as a singlet or a doublet if coupled to the amine proton. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amine proton (NH) may appear as a broad singlet. Spectroscopic data indicates the ethyl protons resonate in the δ 1.1–1.3 ppm range.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The powerful electron-withdrawing trifluoromethyl (CF₃) group significantly influences the chemical shifts of the aromatic carbons. The carbon atom of the CF₃ group itself is expected to resonate at approximately 124 ppm (as a quartet due to C-F coupling). The aliphatic carbons of the ethyl group and the benzylic carbon appear in the upfield region of the spectrum.

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a particularly informative technique. It is expected to show a single, sharp signal, as all three fluorine atoms are chemically equivalent. The characteristic chemical shift for a CF₃ group on a benzene ring is typically observed around -63 ppm.

Table 1: Predicted NMR Spectral Data for this compound This interactive table provides predicted chemical shifts (δ) in ppm. These are estimated values and may vary based on solvent and experimental conditions.

| Atom | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| CH₃ (Ethyl) | ¹H NMR | ~ 1.1 - 1.3 | Triplet (t) | Coupled to ethyl CH₂. |

| CH₂ (Ethyl) | ¹H NMR | ~ 2.7 | Quartet (q) | Coupled to ethyl CH₃. |

| CH₂ (Benzyl) | ¹H NMR | ~ 3.8 | Singlet (s) | |

| NH | ¹H NMR | ~ 1.5 - 2.5 | Broad Singlet (br s) | Chemical shift can be variable. |

| Aromatic CH | ¹H NMR | ~ 7.4 - 7.6 | Two Doublets (d) | AA'BB' system typical for 1,4-disubstitution. |

| CH₃ (Ethyl) | ¹³C NMR | ~ 15 | - | |

| CH₂ (Ethyl) | ¹³C NMR | ~ 44 | - | |

| CH₂ (Benzyl) | ¹³C NMR | ~ 53 | - | |

| Aromatic CH | ¹³C NMR | ~ 125 - 129 | - | Two signals expected. |

| Aromatic C-CF₃ | ¹³C NMR | ~ 129 | Quartet (q) | J(C-F) coupling. |

| Aromatic C-CH₂ | ¹³C NMR | ~ 144 | - | |

| CF₃ | ¹³C NMR | ~ 124 | Quartet (q) | Strong one-bond J(C-F) coupling. |

| CF₃ | ¹⁹F NMR | ~ -63 | Singlet (s) |

Mass Spectrometry (HRMS, GC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₂F₃N), the calculated exact mass of the protonated molecule [M+H]⁺ is 204.1078. The experimental observation of this mass with high accuracy (typically within 5 ppm) confirms the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for analyzing the volatile this compound. Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Key fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and cleavage of the benzylic bond. The resulting mass spectrum serves as a molecular fingerprint.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This interactive table outlines the major expected fragments and their mass-to-charge ratios (m/z) under Electron Ionization (EI).

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 203 | [M]⁺ | [C₁₀H₁₂F₃N]⁺ | Molecular Ion |

| 188 | [M - CH₃]⁺ | [C₉H₉F₃N]⁺ | Loss of a methyl radical from the ethyl group. |

| 174 | [M - C₂H₅]⁺ | [C₈H₇F₃N]⁺ | Alpha-cleavage, loss of the ethyl group. |

| 159 | [CF₃C₆H₄CH₂]⁺ | [C₈H₆F₃]⁺ | Benzylic cleavage, formation of the 4-(trifluoromethyl)benzyl cation. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A moderate intensity band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. Aliphatic C-H stretching vibrations from the ethyl and benzyl (B1604629) groups are expected just below 3000 cm⁻¹. Aromatic C-H stretches appear above 3000 cm⁻¹, and aromatic C=C stretching bands are found in the 1600-1450 cm⁻¹ region. The most intense and characteristic bands are anticipated to be the C-F stretching vibrations of the CF₃ group, which typically appear in the 1350-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C-CF₃ bond would also be Raman active.

Table 3: Predicted IR Absorption Frequencies for this compound This interactive table lists the main functional groups and their expected vibrational frequency ranges.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-F Stretch | Trifluoromethyl (CF₃) | 1100 - 1350 | Very Strong |

| C-N Stretch | Amine | 1020 - 1250 | Medium |

Chromatographic Separation and Purity Assessment Techniques (TLC, Column Chromatography, HPLC)

Chromatographic methods are essential for the purification of this compound after its synthesis and for the assessment of its final purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. Using a silica (B1680970) gel plate as the stationary phase and a mixture of a nonpolar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate) as the mobile phase, the compound can be separated from starting materials and byproducts.

Column Chromatography: For purification on a preparative scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. Elution with a solvent system, often starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexanes-ethyl acetate (B1210297) gradient), allows for the separation of the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the quantitative assessment of the purity of the final product. A common method involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape. sielc.com This technique can effectively separate the target compound from any closely related impurities, allowing for purity determination, often found to be greater than 98%.

X-ray Crystallography for Structural Elucidation of Derivatives and Complexes

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its physical state (often a liquid or low-melting solid), its derivatives can be crystallized to provide definitive structural proof.

The crystal structure of a closely related derivative, ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate, has been determined. researchgate.net This derivative was purified by silica-gel column chromatography and single crystals were obtained by the slow evaporation of a dichloromethane/hexane solution. researchgate.net

Table 4: Crystallographic Data for the Derivative Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate Data obtained from the structural analysis of a key derivative. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₆F₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.7291(4) |

| b (Å) | 37.994(3) |

| c (Å) | 6.9806(5) |

| β (°) | 100.575(7) |

| Volume (ų) | 1493.7(2) |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Ethyl-4-(trifluoromethyl)benzylamine to achieve high yields?

- Methodological Answer : The synthesis involves reacting O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride in CH₂Cl₂ under argon, with potassium carbonate as a base. Key parameters include maintaining 0°C during reagent addition (to minimize side reactions) and stirring for 5 hours at room temperature. This protocol yields 89% under controlled argon flow and solvent rinsing steps . Scaling to 125 mmol requires precise stoichiometric ratios (1:1:2 for substrate, acyl chloride, and base) and inert gas purging to prevent hydrolysis.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the benzylamine backbone and trifluoromethyl group (δ ~110-120 ppm for CF₃ in ¹³C) .

- HPLC : Purity analysis (>98% via HPLC) ensures minimal byproducts, with mobile phases optimized for trifluoromethyl retention .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak at m/z 193.1415 (C₈H₇F₄N) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to volatile solvents (CH₂Cl₂) and potential amine vapors .

- Waste Disposal : Segregate halogenated waste (e.g., acyl chloride byproducts) and transfer to certified hazardous waste facilities .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in coordination chemistry?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, lowering the pKa of adjacent amines and enhancing metal-ligand binding. For example, in tris-iron(III) chelates, the -CF₃-substituted benzylamine improves ligand stability by ~30% compared to non-fluorinated analogs, as shown in UV-Vis titration experiments . Computational DFT studies (e.g., Gaussian 16) can quantify charge distribution effects .

Q. How can contradictions in reaction yields during scale-up be resolved?

- Methodological Answer : Yield discrepancies often arise from heat dissipation inefficiencies or mixing limitations at larger scales. For instance, scaling from 62.5 mmol to 1 mol requires:

- Temperature Control : Use jacketed reactors instead of ice baths to maintain 0°C uniformly .

- Solvent Volume : Adjust CH₂Cl₂ to substrate ratio (e.g., 2.7 mL/mmol) to prevent viscosity issues .

- Reagent Quality : Ensure acyl chloride purity >98% to avoid stoichiometric imbalances .

Q. What computational strategies predict the pharmacological potential of derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to microbial leucyl-tRNA synthetase (PDB: 4Q9U). Derivatives with para-CF₃ groups show 20% higher binding affinity than meta-substituted analogs .

- QSAR Modeling : Corrogate logP values (calculated via ChemAxon) with antifungal IC₅₀ data to prioritize derivatives with optimal hydrophobicity (logP ~2.5–3.5) .

Q. What challenges arise in synthesizing derivatives with modified benzylamine substituents?

- Methodological Answer : Steric hindrance from bulky groups (e.g., 4-(n-hexyl)phenyl) reduces acylation efficiency by ~40%. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。